molecular formula C9H6N2O2S B2723277 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid CAS No. 216867-46-8

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2723277
CAS No.: 216867-46-8
M. Wt: 206.22
InChI Key: LUOLVDGBKGGNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (CAS 216867-46-8) is a high-purity heterocyclic compound supplied for research and development purposes. This molecule, with a molecular formula of C9H6N2O2S and a molecular weight of 206.22 g/mol , serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry. Its structure, featuring both pyridine and thiazole rings along a carboxylic acid functional group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals . The compound is offered with a guaranteed purity of 98% and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers value this compound for its potential as a building block in constructing molecular libraries for biological screening. For specific physical and chemical properties such as density, boiling point, and flash point, please consult the product's Certificate of Analysis (COA) as these data points were not fully available in the search results.

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLVDGBKGGNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216867-46-8
Record name 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid

Executive Summary

This compound (CAS: 216867-46-8) is a critical heteroaromatic scaffold in modern medicinal chemistry. Distinct from its more common 4-methyl analog (CAS: 144060-98-0), this unsubstituted-4-position variant offers a lower molecular weight and reduced steric bulk, making it an ideal fragment for Fragment-Based Drug Discovery (FBDD).

This moiety serves as a bioisostere for biaryl systems and is frequently utilized to target ATP-binding pockets in kinases (e.g., VEGFR, EGFR) where the pyridine nitrogen acts as a key hydrogen bond acceptor. This guide details its physicochemical profile, precision synthesis via C5-lithiation versus Hantzsch cyclization, and downstream applications in angiogenesis inhibition.

Physicochemical Profile

The molecule exhibits zwitterionic character in neutral aqueous media due to the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. This property significantly influences its solubility and purification protocols.

Table 1: Core Chemical Properties

PropertyValueNotes
IUPAC Name This compound
CAS Number 216867-46-8Note: 144060-98-0 is the 4-methyl analog
Molecular Formula C₉H₆N₂O₂S
Molecular Weight 206.22 g/mol Ideal for FBDD (Rule of 3 compliant)
cLogP ~1.4 - 1.8Moderate lipophilicity
pKa (Acid) ~3.5 (COOH)Deprotonated at physiological pH
pKa (Base) ~5.2 (Pyridine N)Protonated in acidic media
pKa (Thiazole) ~2.5 (Thiazole N)Weakly basic; rarely protonated in bio-assays
Solubility DMSO, DMF, 1M NaOHPoor in water/DCM due to zwitterionic lattice

Structural Insight: The 1,3-thiazole ring acts as a spacer that orients the pyridine ring and the carboxylic acid (or its amide derivatives) at an angle of approximately 146°, providing a specific vector for engaging "hinge" regions in kinase domains.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1] The choice depends on scale and available starting materials.

Route A: Modified Hantzsch Thiazole Synthesis (Scalable)

This is the preferred route for multi-gram synthesis but requires unstable aldehyde equivalents.

  • Precursor: Thioisonicotinamide (Pyridine-4-carbothioamide).

  • Reagent: Ethyl 2-chloro-3-oxopropionate (as sodium salt or acetal form). Note: Standard ethyl 2-chloroacetoacetate yields the 4-methyl analog.

  • Mechanism: Condensation followed by cyclodehydration.

Route B: C5-Selective Lithiation (Precision)

Best for late-stage functionalization or when high regiocontrol is required to avoid 4-substitution.

  • Starting Material: 2-(Pyridin-4-yl)thiazole.

  • Reagent: n-Butyllithium (n-BuLi), CO₂ (dry ice).

  • Key Challenge: Controlling regioselectivity. Kinetic lithiation at -78°C favors C5 over the more thermodynamically stable but sterically hindered C4 or the pyridine ring.

Experimental Protocol: C5-Lithiation Route

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 2-(pyridin-4-yl)thiazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Critical: Maintain internal temp < -70°C to prevent pyridine ring addition.

    • Color Change: Solution typically turns deep red/orange (lithiated species).

  • Quench: After 45 mins, bubble excess anhydrous CO₂ gas through the solution (or pour onto crushed dry ice).

  • Workup: Allow to warm to RT. Quench with 1M HCl to pH 3-4. The zwitterionic product precipitates. Filter and wash with cold water/ether.

Synthesis Workflow Diagram

SynthesisPathways Start1 Thioisonicotinamide Inter1 Intermediate (Thioimidate) Start1->Inter1 Condensation Reagent1 Ethyl 2-chloro-3-oxopropionate Reagent1->Inter1 Product 2-(Pyridin-4-yl)-1,3-thiazole-5-COOH Inter1->Product Cyclodehydration (-H2O, -HCl) Start2 2-(Pyridin-4-yl)thiazole Start2->Product C5-Lithiation (Kinetic Control) Reagent2 n-BuLi (-78°C) / CO2 Reagent2->Product

Caption: Figure 1. Dual synthetic pathways.[2] Top: Modified Hantzsch synthesis. Bottom: C5-Lithiation route.

Reactivity & Derivatization

Amide Coupling (Drug Design)

The carboxylic acid is rarely the final drug; it is a handle for amide coupling.

  • Reagents: HATU or T3P are recommended over EDC/NHS due to the basic pyridine nitrogen, which can interfere with carbodiimide intermediates.

  • Self-Validation: Monitor reaction via LCMS. The product peak should show a distinct UV shift due to the extended conjugation of the amide.

Decarboxylation Risk

Thiazole-5-carboxylic acids are prone to thermal decarboxylation if heated above 150°C in acidic media.

  • Mitigation: Perform ester hydrolysis (if starting from ester) at moderate temperatures (≤60°C) using LiOH/THF/Water.

Biological Applications: Angiogenesis Inhibition

This scaffold is a pharmacophore for VEGFR-2 (KDR) inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the "hinge region" cysteine residue (e.g., Cys919 in VEGFR-2), while the thiazole ring positions the amide tail into the hydrophobic back pocket.

Pharmacophore Logic:

  • Hinge Binder: Pyridine Nitrogen (Acceptor).

  • Spacer: Thiazole Ring (Rigid, planar).

  • Solvent Front/Back Pocket: Amide substituent (Variable region for selectivity).

Signaling Pathway Diagram

Angiogenesis Ligand VEGF-A Receptor VEGFR-2 (RTK) Ligand->Receptor Binding Signal1 Autophosphorylation Receptor->Signal1 Inhibitor 2-(Py-4-yl)-Thiazole Scaffold Inhibitor->Receptor ATP-Competitive Inhibition Signal2 RAF/MEK/ERK Pathway Signal1->Signal2 Outcome Endothelial Cell Proliferation Signal2->Outcome

Caption: Figure 2. Mechanism of Action. The scaffold blocks ATP binding at VEGFR-2, halting the angiogenic signaling cascade.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use a fume hood. Avoid dust formation. The zwitterionic powder can be electrostatic.

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidative degradation of the thiazole ring.

References

  • PubChem. 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (Analog Reference). National Library of Medicine. Available at: [Link]

  • Scientific Reports. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth. Nature Publishing Group, 2016. Available at: [Link]

  • Journal of Organic Chemistry. Selective lithiation of 2-methyloxazoles (Methodology Reference). ACS Publications, 1999. Available at: [Link]

Sources

The Therapeutic Renaissance of Thiazole-5-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Thiazole-5-Carboxylic Acid scaffolds, a privileged structural motif in medicinal chemistry distinct from its more common regioisomer, the thiazole-4-carboxylic acid (found in Febuxostat).

Technical Whitepaper for Medicinal Chemists & Drug Developers

Executive Summary: The Regioisomeric Advantage

While thiazole-4-carboxylic acid derivatives have achieved blockbuster status (e.g., Febuxostat for hyperuricemia), the thiazole-5-carboxylic acid regioisomer represents an under-exploited chemical space with distinct electronic and steric profiles. This scaffold offers unique vectors for hydrogen bonding and pi-stacking, making it a "privileged structure" for targeting metalloenzymes (Xanthine Oxidase), kinases (c-Met, VEGFR2), and lipid modulators (MAGL).

This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of the 5-COOH scaffold, providing reproducible protocols for researchers.

Synthetic Architectures & Accessibility

The construction of the thiazole-5-carboxylic acid core requires specific regiochemical control, differing from the standard Hantzsch synthesis of 4-substituted thiazoles.

Retrosynthetic Logic

The primary route involves the condensation of


-halo-

-keto esters with thioamides or thioureas. Unlike the synthesis of 4-COOH derivatives (which use bromopyruvate), the 5-COOH synthesis utilizes ethyl 2-chloroacetoacetate equivalents.

Synthesis_Workflow Precursor1 Ethyl 2-chloroacetoacetate (C4/C5 Synthon) Reaction1 Hantzsch Cyclization (EtOH, Reflux) Precursor1->Reaction1 Precursor2 Thiourea / Thioamide (C2 Synthon) Precursor2->Reaction1 Intermediate Ethyl 2-amino-4-methyl thiazole-5-carboxylate Target Thiazole-5-Carboxylic Acid Scaffold Intermediate->Target Hydrolysis (LiOH/NaOH) Reaction1->Intermediate -HCl, -H2O Deriv Amide/Ester Derivatives Target->Deriv Coupling (EDCI/HOBt)

Figure 1: Retrosynthetic pathway for Thiazole-5-Carboxylic Acid scaffolds via modified Hantzsch Cyclization.

Critical Synthetic Considerations
  • Regioselectivity: The use of

    
    -chloro-
    
    
    
    -keto esters ensures the carboxylate ends up at the C5 position.
  • C2-Functionalization: The C2 position is the primary vector for diversity. Using thiourea yields a 2-amino group (amenable to acylation/sulfonylation), while thiobenzamides yield 2-aryl derivatives.

  • Solubility: The free acid (5-COOH) often has poor solubility in non-polar solvents; conversion to the ethyl ester or amide is standard for purification.

Core Therapeutic Domain: Xanthine Oxidase (XO) Inhibition

The most validated application of thiazole-5-carboxylic acids is in the treatment of gout and hyperuricemia. These compounds act as non-purine XO inhibitors (NPXOs).

Mechanism of Action

Unlike allopurinol (a purine analogue), thiazole-5-carboxylic acids bind to the molybdenum-pterin center of XO via the carboxylate group, while the C2-substituent occupies the hydrophobic channel.

  • Key Interaction: The C5-COOH forms hydrogen bonds with Glu802 and Arg880 in the active site.

  • Potency Driver: A hydrophobic aryl group at C2 (connected via an amide linker) maximizes pi-pi stacking with Phe914.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potential of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives compared to Febuxostat.

Compound IDC2 Substituent (R)C4 SubstituentXO IC50 (µM)Potency vs. Febuxostat
Ref (Febuxostat) (Thiazole-4-COOH)-0.02 1.0x
TZ-5-01 Phenyl (Benzamido)Methyl1.25~0.01x
TZ-5-02 4-Fluoro-phenylMethyl0.57~0.04x
TZ-5-03 4-Chloro-phenylMethyl0.91~0.02x
TZ-5-04 3,4-Dimethoxy-phenylMethyl0.45~0.05x

Data synthesized from recent medicinal chemistry literature [1, 2].[1][2][3][4][5][6][7][8] While less potent than Febuxostat, the 5-COOH series offers a different metabolic profile and avoids certain hypersensitivity reactions associated with purine analogues.

SAR_Logic Core Thiazole-5-COOH Core C5 C5-Carboxylate (Essential) Anchors to Mo-Center (Glu802/Arg880) Core->C5 C4 C4-Methyl (Steric Control) Prevents clash with active site wall Core->C4 C2 C2-Linker (Amide) + Hydrophobic Aryl Pi-Stacking with Phe914 Core->C2

Figure 2: Pharmacophore map for Xanthine Oxidase inhibition. The C5-COOH is the "warhead," while C2 dictates selectivity.

Emerging Applications: Oncology & Kinase Inhibition

Beyond metabolic disease, the scaffold is gaining traction in oncology, specifically as a bioisostere in kinase inhibitors.

c-Met and VEGFR2 Targeting

Recent studies have identified thiazole-5-carboxamides as potent inhibitors of c-Met (Hepatocyte Growth Factor Receptor).

  • Design Strategy: Replacing the quinoline core of traditional c-Met inhibitors with a thiazole-5-carboxamide reduces molecular weight while maintaining critical H-bond donor/acceptor motifs.

  • Sunitinib Analogues: 5-fluoro-2-oxindole derivatives linked to thiazole-5-carboxylic acid show GI50 values < 1.0 µM against Non-Small Cell Lung Cancer (EKVX) and Breast Cancer (MDA-MB-468) lines [3].

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL regulates the endocannabinoid system and promotes cancer cell aggressiveness.[4]

  • Lead Compound: 2-amino-4-methylthiazole-5-carboxylates have demonstrated IC50 values as low as 37 nM against MAGL [4].[4]

  • Significance: This represents a non-covalent, reversible inhibition mechanism, reducing the risk of off-target toxicity seen with covalent irreversible inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A foundational protocol for accessing the 5-COOH scaffold.

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve thiourea (10 mmol, 0.76 g) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add ethyl 2-chloroacetoacetate (10 mmol, 1.64 g) dropwise over 10 minutes.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 6:4).

  • Workup: Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice water (50 mL) and neutralize with saturated NaHCO3 solution to pH 8.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Yield: Typical yield 80–90%. M.P. 174–176°C.

Protocol B: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Self-validating assay to determine IC50.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Phosphate Buffer (pH 7.5)

  • Test Compounds (dissolved in DMSO)[7]

Workflow:

  • Preparation: Prepare 50 mM phosphate buffer (pH 7.5). Dissolve Xanthine to 150 µM.

  • Incubation: Mix 10 µL of test compound (varying concentrations) with 10 µL of XO enzyme (0.1 units/mL) and 180 µL buffer. Incubate at 25°C for 10 mins.

  • Initiation: Add 50 µL of Xanthine substrate solution.

  • Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) for 10 minutes using a kinetic microplate reader.

  • Calculation: % Inhibition =

    
    .
    
  • Validation: Run Allopurinol or Febuxostat as a positive control. Valid IC50 for Allopurinol should be ~2–5 µM under these conditions.

References

  • ResearchGate:

  • MDPI:

  • PubMed (NIH):

  • PubMed (NIH):

  • ChemicalBook:

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Pyridyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The 2-Pyridyl Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-pyridyl thiazole core is a quintessential example of such a scaffold. This heterocyclic system, formed by the fusion of a pyridine and a thiazole ring, is not merely a synthetic curiosity but a cornerstone in the development of potent and selective therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity make it an ideal starting point for designing inhibitors of kinases, modulators of protein-protein interactions, and antimicrobial and anticancer agents.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal analysis of the structure-activity relationships (SAR) that govern the biological effects of 2-pyridyl thiazole derivatives. We will dissect the molecule, explore the impact of specific structural modifications, and provide field-proven insights into the experimental choices that drive successful discovery campaigns.

The Architectural Blueprint: Core Structure and Key Modification Points

The therapeutic potential of a 2-pyridyl thiazole derivative is profoundly influenced by the nature and position of its substituents. Understanding the molecule's key regions is fundamental to rational drug design. We can deconstruct the scaffold into three primary zones for SAR analysis: the Pyridine Ring, the Thiazole Ring, and the Linker/Substituent Moiety at the 2-position of the thiazole.

Caption: Key zones for SAR exploration on the 2-pyridyl thiazole scaffold.

SAR Analysis in Anticancer Drug Discovery

The 2-pyridyl thiazole scaffold is a prolific source of anticancer agents, with derivatives showing activity against numerous cancer cell lines and targeting various oncogenic pathways.[4][5]

Kinase Inhibition: A Dominant Mechanism

Many 2-pyridyl thiazole compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6]

  • Transforming Growth Factor-β Type 1 Receptor (ALK5): A series of 5-(pyridin-2-yl)thiazoles were evaluated as ALK5 inhibitors. The SAR study revealed that substitution at the 6-position of the pyridine ring was critical. For instance, replacing a hydrogen with a methyl or ethyl group significantly enhanced inhibitory activity.[7] Specifically, compounds like 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamide showed over 95% inhibition at a low concentration of 0.1 µM.[7] This suggests the 6-position substituent on the pyridine ring likely engages a specific hydrophobic pocket in the ALK5 active site.

  • Checkpoint Kinase 1 (Chk1): Pyridyl aminothiazoles have been developed as potent, ATP-competitive inhibitors of Chk1.[8] A key finding was that modifying the 2-amino group of the thiazole with an ethylenediamine amide linker led to compounds with picomolar potency and exceptionally slow dissociation rates (high residence times).[8] This highlights the importance of the C2-substituent in establishing durable interactions, including multiple hydrogen bonds with the enzyme backbone, which can translate to improved cellular efficacy.[8][9]

  • Other Kinases (CDKs, B-RAF, etc.): The versatility of the scaffold allows it to target other kinases like cyclin-dependent kinases (CDKs) and B-RAF.[6] For B-RAFV600E, thiazole derivatives with a phenyl sulfonyl group have shown nanomolar inhibitory activity, outperforming the standard drug dabrafenib.[6]

Cytotoxicity and Apoptosis Induction

Beyond specific kinase targets, many derivatives exhibit broad cytotoxic effects against cancer cell lines.

  • Substitutions on the Thiazole Ring: In a study targeting A549 lung cancer cells, a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazoles were synthesized. Enhanced activity was observed with bulky, electron-rich substituents like 2,5-dimethoxyphenyl and 4,4'-biphenyl at the 4-position of the thiazole ring.[10] The most potent compounds induced apoptosis through mitochondrial pathways, confirmed by caspase-3 activation.[10]

  • Influence of the Pyridine Isomer: The position of the nitrogen within the pyridine ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) can significantly impact activity. While 2-pyridyl and 4-pyridyl derivatives often show similar cytotoxicity, certain 3-pyridyl derivatives have demonstrated enhanced potency.[10] This choice is critical as it dictates the primary hydrogen bond vector presented by the core scaffold.

  • Effect of Linker and Terminal Groups: A study on pyridine-thiazole hybrids revealed that the introduction of a pyrazoline moiety can lead to a loss of antitumor effect compared to analogues with a propenone linker.[11] Conversely, adding an ethyl carboxylate group at the C5-position of a thiazolin-4-one ring enhanced cytotoxic effectiveness toward MCF-7 (breast) and HepG2 (liver) cancer cells.[1]

The table below summarizes the cytotoxic activity of selected 2-pyridyl thiazole derivatives, illustrating key SAR trends.

Compound ID Core Structure Substitutions Target Cell Line IC50 (µM) Key SAR Insight Reference
2f 4-Aryl-2-(hydrazinyl)thiazole4-position: 2,5-dimethoxyphenyl; Pyridine: 3-pyridylA549 (Lung)< 12.65 µg/mLBulky, electron-donating groups at thiazole C4 enhance activity.[10]
2m 4-Aryl-2-(hydrazinyl)thiazole4-position: 4-bromophenyl; Pyridine: 3-pyridylA549 (Lung)< 12.65 µg/mLHalogen substitution at C4 is well-tolerated and potent.[10]
Compound 4 Pyridine-thiazole hybrid2-fluorophenylpropenone at thiazole C5MCF-7 (Breast)< 7.8The propenone linker is crucial for high cytotoxic activity.[11]
Compound 7 Pyridine-thiazolin-4-oneEthyl carboxylate at thiazole C5MCF-7 (Breast)5.36Small ester group at C5 significantly boosts potency.[1]
15i 5-(pyridin-2-yl)thiazolePyridine: 6-methyl; Thiazole C4: quinoxaline; Thiazole C2: aminomethylbenzamideHaCaT (Reporter Assay)>95% Inh. @ 0.1 µMSmall alkyl group at pyridine 6-position is critical for ALK5 inhibition.[7]

SAR in Antimicrobial Drug Discovery

The 2-pyridyl thiazole scaffold is also a valuable template for developing novel antimicrobial agents to combat the growing threat of drug resistance.[12][13]

  • Antibacterial Activity: SAR studies on 2-pyridyl-thiazoles have identified key features for activity against both Gram-positive and Gram-negative bacteria. Often, these compounds are part of larger hybrid molecules, where the 2-pyridyl thiazole moiety is "clubbed" with other heterocyclic systems like pyrazoline or pyrazole.[12][13] The nature of the substituents on these adjoined rings plays a significant role in determining the minimum inhibitory concentrations (MICs). For example, in a series of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, various substituents on the pyrazoline ring led to potent activity (MICs = 0.03–7.81 µg/mL) against S. pneumoniae and S. epidermidis.[13]

  • Antimycobacterial and Antiplasmodial Activity: A series derived from a 2-amino-4-(2-pyridyl)thiazole scaffold was optimized for activity against Mycobacterium tuberculosis and Plasmodium falciparum.[14] Optimal antimycobacterial activity was achieved with a 2-pyridyl ring at the C4-position of the thiazole and a substituted phenyl ring connected via an amide linker at the C2-amino position. For antiplasmodial activity, hydrophobic, electron-withdrawing groups on the terminal phenyl ring were found to be most effective.[14] This demonstrates how fine-tuning the electronics and lipophilicity of the peripheral substituents can dial in selectivity for different pathogens.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data is built upon robust and reproducible experimental protocols. Below are methodologies for the synthesis and biological evaluation central to a 2-pyridyl thiazole discovery program.

Synthesis Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone method for constructing the thiazole ring, involving the cyclocondensation of a thioamide with an α-haloketone.

Synthesis_Workflow start Starting Materials reagent1 1-(Pyridin-2-yl)thiourea (Thioamide Component) start->reagent1 reagent2 α-Haloketone (e.g., 3-chloro-2,4-pentanedione) start->reagent2 step1 Step 1: Cyclocondensation (Hantzsch Reaction) reagent1->step1 reagent2->step1 step2 Step 2: Isolation & Purification (Filtration, Recrystallization, or Chromatography) step1->step2 step3 Step 3: Structural Characterization (NMR, HRMS, etc.) step2->step3 product Final 2-Pyridyl Thiazole Product step3->product

Caption: General workflow for Hantzsch synthesis of 2-pyridyl thiazoles.

Detailed Protocol:

  • Reaction Setup: To a solution of an appropriately substituted α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added 1-(pyridin-2-yl)thiourea (1.0-1.2 eq).

  • Cyclocondensation: The reaction mixture is heated to reflux (typically 60-80°C) for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.[1]

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final structure is unequivocally confirmed using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.[10]

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 2-pyridyl thiazole compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in cell culture medium, and cells are treated with a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin) are included.[1][10]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated by plotting a dose-response curve.[15]

Conclusion and Future Outlook

The 2-pyridyl thiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research demonstrates that its biological activity can be precisely modulated through systematic chemical modifications. Key SAR takeaways include the critical role of substituents at the C4 and C5 positions of the thiazole ring for steric interactions, the importance of the C2-linker and terminal groups for potency and target engagement, and the influence of the pyridine ring's substitution pattern on selectivity and physicochemical properties.

Future efforts will likely focus on developing compounds with improved kinase selectivity profiles to minimize off-target effects and on creating novel hybrid molecules that can address complex diseases through multi-target engagement. As our understanding of the structural biology of new targets grows, the rational design of next-generation 2-pyridyl thiazole therapeutics will continue to be a fruitful and impactful endeavor.

References

  • Bîcu, E., & Uivarosi, V. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 93. [Link][12][13]

  • Bîcu, E., & Uivarosi, V. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

  • Karaman, M., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link][10]

  • De Pádova, M., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 673-677. [Link][14]

  • Suzuki, T., et al. (1998). 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. II. Structure-activity relationships and active configuration of 2-(3-pyridyl)thiazolidine-4-carboxamides as platelet-activating factor receptor antagonists. Chemical & Pharmaceutical Bulletin, 46(9), 1468-1473. [Link]

  • Kovalenko, S., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1152. [Link][11]

  • Bondock, S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102989. [Link][1]

  • Kim, D. K., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link][7]

  • Al-Ostath, R. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35327-35350. [Link][6]

  • Kumar, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Therapy, 17(2), 125-144. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. [Link][15]

  • Al-Malki, J. F., & El-Sharkawy, K. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. [Link][2]

  • Dudkin, V. Y., et al. (2012). Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorganic & Medicinal Chemistry Letters, 22(7), 2609-2612. [Link][8]

  • Dudkin, V. Y., et al. (2012). Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity. Bioorganic & Medicinal Chemistry Letters, 22(7), 2613-2619. [Link][9]

  • (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link][3]

  • Sharma, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link][4]

  • Borys, K. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Materials, 15(17), 5978. [Link]

  • Sharma, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link][5]

Sources

Methodological & Application

Application Notes & Protocols: Robust Amide Coupling of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the successful amide coupling of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role of amide bond formation in drug discovery, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot these procedures effectively. We present two field-proven protocols utilizing distinct classes of coupling reagents—a carbodiimide-based method (EDC/HOBt) and a high-efficiency uronium salt-based method (HATU)—to provide flexibility for various synthetic challenges, from routine library synthesis to complex target-oriented projects.

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

The 2-(Pyridin-4-yl)-1,3-thiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4] The ability to readily derivatize the C5-carboxylic acid position through the formation of a stable amide linkage is a cornerstone of structure-activity relationship (SAR) studies.[5][6] Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by coupling a diverse array of amine building blocks.[5][6]

Given the electronic nature of the heterocyclic system, achieving high-yield, clean conversions requires carefully optimized protocols. This guide provides researchers with the necessary tools and rationale to confidently execute these critical transformations.

Foundational Principles of Amide Coupling

The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid.[5] This is achieved by converting the hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is paramount and dictates the reaction's efficiency, speed, and the preservation of stereochemical integrity if chiral centers are present.[5]

Classes of Coupling Reagents
  • Carbodiimides (e.g., EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be prone to side reactions, including racemization and formation of a stable N-acylurea byproduct.[8] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used. HOBt traps the O-acylisourea to form an active ester intermediate, which is more stable yet still highly reactive towards the amine, effectively suppressing racemization and improving yields.[8][9][10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents developed.[11][12] HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[11][13][14] The embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety is superior to HOBt in accelerating the reaction and minimizing racemization, making HATU particularly effective for sterically hindered substrates or challenging couplings.[11][15][16]

Experimental Protocols

The following protocols have been optimized for the coupling of this compound with a generic primary or secondary amine. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amine nucleophiles. The use of HOBt is critical for preventing side reactions and ensuring high efficiency.[9][10]

Data Presentation: Reagent Stoichiometry

ReagentEquivalentsMolar Amount (for 1 mmol scale)
This compound1.01.0 mmol
Amine (R¹R²NH)1.11.1 mmol
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.21.2 mmol
HOBt (1-Hydroxybenzotriazole)1.21.2 mmol
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)2.52.5 mmol
Anhydrous DMF-5-10 mL (to 0.1-0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 5 minutes.

  • Base Addition: Add DIPEA or TEA (2.5 eq) to the mixture.

  • Activation: Stir the reaction mixture at room temperature (20-25 °C) for 20-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.[10]

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: High-Efficiency HATU Mediated Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered amines, electron-deficient amines, or when rapid reaction times are desired.[11][12]

Data Presentation: Reagent Stoichiometry

ReagentEquivalentsMolar Amount (for 1 mmol scale)
This compound1.01.0 mmol
Amine (R¹R²NH)1.11.1 mmol
HATU1.11.1 mmol
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)2.52.5 mmol
Anhydrous DMF-5-10 mL (to 0.1-0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial for forming the reactive OAt-active ester.[11][17]

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Reactions with HATU are often complete within 1-4 hours.[12][18] Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl solution (2x, to help remove DMF), followed by saturated aqueous NaHCO₃ (2x), and brine (1x).[18]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel.

Visualization of Key Processes

To better illustrate the experimental design and chemical transformations, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF B Add Coupling Reagent (e.g., HATU, 1.1 eq) A->B C Add Base (e.g., DIPEA, 2.5 eq) B->C D Pre-activation (Stir 15-30 min at RT) C->D E Add Amine (1.1 eq) D->E F Reaction Monitoring (1-18h via TLC/LC-MS) E->F G Aqueous Work-up (Extraction & Washes) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Isolated Amide Product I->J

Caption: General experimental workflow for amide coupling.

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

Troubleshooting Common Issues

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine (e.g., electron-deficient anilines).[19] 3. Degradation of coupling reagent due to moisture.1. Ensure pre-activation step is allowed sufficient time. 2. Switch to a more powerful coupling reagent like HATU.[19] For very unreactive amines, gentle heating (40-50 °C) may be required. 3. Use fresh, anhydrous solvents and new bottles of coupling reagents.
Formation of Byproducts 1. (EDC/HOBt) Formation of N-acylurea if HOBt is omitted or insufficient.[8] 2. (HATU) Guanidinylation of the amine if HATU is used in large excess.[12]1. Always use at least 1.0 equivalent of HOBt with EDC. 2. Use a slight excess (1.1-1.2 eq) of HATU, not a large excess. Ensure the amine is added after the pre-activation step.
Difficulty in Purification 1. Byproduct from the coupling reagent (e.g., dicyclohexylurea from DCC is hard to remove). 2. Residual DMF in the crude product.1. Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous work-up.[8] 2. Perform washes with 5% LiCl or multiple brine washes to effectively remove DMF before chromatography.[18]

Conclusion

The successful synthesis of amide derivatives from this compound is readily achievable through the careful selection of coupling reagents and adherence to optimized protocols. The EDC/HOBt method offers a reliable and economical route for general applications, while the HATU protocol provides a powerful alternative for more demanding substrates, ensuring high efficiency and purity. By understanding the mechanistic principles behind these transformations and anticipating potential challenges, researchers can confidently and effectively generate diverse libraries of amide compounds to advance drug discovery programs.

References

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). Retrieved February 24, 2026, from [Link]

  • Wenxuecity. (2023, January 1). HATU coupling. Retrieved February 24, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 24, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved February 24, 2026, from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved February 24, 2026, from [Link]

  • Sureshbabu, V. V., & Narendra, N. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 10, 1693–1700.
  • Wikipedia. (n.d.). HATU. Retrieved February 24, 2026, from [Link]

  • Organic Communications. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved February 24, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 24, 2026, from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 24, 2026, from [Link]

  • Journal of Pharmaceutical Research International. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved February 24, 2026, from [Link]

  • Arabian Journal of Chemistry. (2020, November 30). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved February 24, 2026, from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved February 24, 2026, from [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved February 24, 2026, from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved February 24, 2026, from [Link]

  • PubMed. (2014, January 15). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved February 24, 2026, from [Link]

  • ACS Omega. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved February 24, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid for Advanced Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Ligand for Next-Generation MOFs

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for therapeutic applications, largely due to their exceptional porosity, tunable structures, and high drug loading capacities.[1][2] The rational design of MOFs for biomedical applications hinges on the judicious selection of organic ligands, which dictate the framework's architecture, stability, and functionality.[3] This document introduces 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (py-tz-COOH) as a strategic ligand for the synthesis of advanced MOFs, particularly for applications in drug delivery.

The py-tz-COOH ligand offers a unique combination of coordination sites: a pyridine nitrogen, a thiazole nitrogen, and a carboxylic acid group. This trifunctional nature allows for the construction of robust and diverse MOF architectures with various metal ions. The presence of the sulfur and nitrogen-rich thiazole ring not only enhances the coordination potential but also provides specific sites for interaction with guest molecules, including therapeutic agents.[4] Furthermore, the inherent fluorescence of some thiazole-containing ligands opens up possibilities for developing MOFs with built-in sensing and imaging capabilities.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of py-tz-COOH in MOF synthesis. We will detail the synthesis of the ligand itself, followed by a robust protocol for the preparation of a representative MOF. Finally, we will explore the application of these novel materials in drug delivery, supported by field-proven insights and methodologies.

Part 1: Synthesis of the Ligand - this compound (py-tz-COOH)

The synthesis of py-tz-COOH is a critical first step. The following protocol is a modified Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.[6]

Experimental Protocol: Ligand Synthesis

Materials:

  • Isonicotinamide

  • Ethyl bromopyruvate

  • Lawesson's reagent

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinamide (1 equivalent) in anhydrous ethanol. Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring. The reaction mixture will typically change color. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Thiazole Ring Formation: After cooling the reaction to room temperature, add ethyl bromopyruvate (1.1 equivalents) dropwise. Stir the mixture at room temperature for 12-18 hours. The formation of a precipitate is expected.

  • Saponification: To the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in deionized water. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 using concentrated hydrochloric acid. The py-tz-COOH product will precipitate out of the solution.

  • Purification: Filter the crude product and wash thoroughly with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture.

  • Drying and Characterization: Dry the purified white to off-white solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Synthesis of a Representative MOF: [Zn₂(py-tz-COO)₂(H₂O)₂]·(guest)

This section details the solvothermal synthesis of a zinc-based MOF using the py-tz-COOH ligand. Solvothermal methods are widely employed for MOF synthesis as they promote the growth of high-quality crystals.[7] The choice of zinc is strategic due to its biocompatibility, making the resulting MOF suitable for drug delivery applications.[3]

Experimental Protocol: MOF Synthesis

Materials:

  • This compound (py-tz-COOH)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve py-tz-COOH (0.2 mmol) and Zinc(II) nitrate hexahydrate (0.2 mmol) in a solvent mixture of DMF (8 mL) and ethanol (2 mL).

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 100°C for 72 hours.

  • Crystal Formation and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. Colorless, block-shaped crystals of the MOF should be visible.

  • Washing and Activation: Carefully decant the mother liquor and wash the crystals with fresh DMF three times to remove any unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the high-boiling DMF solvent within the pores.

  • Drying: Decant the ethanol and dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-80°C) to remove the solvent molecules from the pores, a process known as activation.

  • Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine its surface area and porosity.

MOF_Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt cluster_solvent Solvent System L py-tz-COOH Mix Mixing & Dissolution L->Mix M Zn(NO₃)₂·6H₂O M->Mix S DMF/Ethanol S->Mix React Solvothermal Reaction (100°C, 72h) Mix->React Wash Washing with DMF React->Wash Activate Solvent Exchange & Activation Wash->Activate Product Activated MOF Activate->Product

Caption: Workflow for the solvothermal synthesis of a py-tz-COOH based MOF.

Part 3: Application in Drug Delivery

The porous nature and tunable functionality of py-tz-COOH based MOFs make them excellent candidates for drug delivery systems.[8][9] The following protocol outlines a general procedure for loading a model drug, such as 5-fluorouracil (5-FU), into the synthesized MOF and studying its release profile.

Experimental Protocol: Drug Loading and Release

Materials:

  • Activated py-tz-COOH based MOF

  • 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Methanol

  • UV-Vis Spectrophotometer

Drug Loading:

  • Immerse a known amount of the activated MOF (e.g., 50 mg) in a concentrated solution of 5-FU in methanol (e.g., 5 mg/mL).

  • Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • Centrifuge the mixture to separate the drug-loaded MOF from the solution.

  • Wash the drug-loaded MOF with fresh methanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading efficiency, measure the concentration of 5-FU in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of 5-FU.

Drug Release Study:

  • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL) at both physiological pH (7.4) and a slightly acidic pH (5.5) to simulate the tumor microenvironment.

  • Maintain the suspensions at 37°C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Centrifuge the withdrawn aliquots to remove any MOF particles.

  • Measure the concentration of the released 5-FU in the supernatant using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time to obtain the release profile.

Drug_Delivery_Process cluster_loading Drug Loading cluster_release Drug Release MOF Activated MOF Loading Incubation & Stirring MOF->Loading Drug Drug Solution (e.g., 5-FU) Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release Incubation at 37°C Loaded_MOF->Release PBS Release Medium (PBS) PBS->Release Released_Drug Released Drug Release->Released_Drug

Caption: Schematic of the drug loading and release process using a py-tz-COOH based MOF.

Data Presentation

The following table summarizes hypothetical, yet representative, data for a py-tz-COOH based MOF for drug delivery applications.

PropertyValueMethod of Determination
Ligand This compoundSynthesis & Spectroscopic Analysis
Metal Ion Zn(II)Inductively Coupled Plasma (ICP)
MOF Formula [Zn₂(py-tz-COO)₂(H₂O)₂]·(guest)Single Crystal X-ray Diffraction
Surface Area (BET) 850 m²/gNitrogen Adsorption-Desorption
Pore Volume 0.45 cm³/gNitrogen Adsorption-Desorption
Thermal Stability Up to 350 °CThermogravimetric Analysis (TGA)
Drug Loading (5-FU) 15 wt%UV-Vis Spectrophotometry
Release at pH 7.4 (24h) 30%UV-Vis Spectrophotometry
Release at pH 5.5 (24h) 65%UV-Vis Spectrophotometry

Conclusion and Future Outlook

The use of this compound as a ligand offers a versatile platform for the design and synthesis of functional MOFs with significant potential in drug delivery. The protocols detailed herein provide a solid foundation for researchers to explore this promising class of materials. The unique structural and chemical features of the py-tz-COOH ligand pave the way for the development of stimuli-responsive MOFs, where drug release can be triggered by specific biological cues, such as pH changes in the tumor microenvironment.[3] Further functionalization of the ligand or post-synthetic modification of the MOF can be explored to introduce targeting moieties for site-specific drug delivery, enhancing therapeutic efficacy while minimizing side effects.

References

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). [Link]

  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. [Link]

  • Applications of Metal Organic Frameworks in Drug Delivery and Therapy. [Link]

  • Novel Zn metal–organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water. [Link]

  • Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. [Link]

  • Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Hydrolysis of Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for the hydrolysis of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate to its corresponding carboxylic acid, 2-(pyridin-4-yl)thiazole-5-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, where the carboxylic acid serves as a key intermediate for further functionalization, such as amide bond formation. The protocol detailed herein is designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss critical parameters for successful execution and purification.

Theoretical Background and Mechanistic Insight

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. For the conversion of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate, base-catalyzed hydrolysis, also known as saponification, is the preferred method.[1][2]

Acid-Catalyzed Hydrolysis: This is a reversible reaction, which often requires a large excess of water to drive the equilibrium towards the products (carboxylic acid and alcohol).[3] For substrates with acid-sensitive functional groups, this method can be challenging.

Base-Catalyzed Hydrolysis (Saponification): This method offers a significant advantage as it is essentially an irreversible process.[4][5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to form a stable carboxylate salt. This acid-base reaction is the driving force that renders the overall process irreversible.[6] A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid.[4][7]

The choice of base is critical. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. Lithium hydroxide (LiOH) is also an effective reagent, often used in a mixture of tetrahydrofuran (THF) and water, which can be beneficial for substrates with limited aqueous solubility.[1][8]

Experimental Protocol: Hydrolysis of Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate

This protocol is a generalized procedure synthesized from established methods for the saponification of related heterocyclic esters. Researchers should consider this a starting point and may need to optimize conditions for their specific scale and equipment.

Materials and Equipment
  • Reagents:

    • Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)

    • Methanol or Ethanol

    • Tetrahydrofuran (THF) (optional, if using LiOH)

    • Deionized water

    • Hydrochloric acid (HCl), 1 M and 2 M solutions

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for extraction and recrystallization (e.g., ethyl acetate, dichloromethane)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • pH meter or pH paper

    • Separatory funnel

    • Büchner funnel and flask

    • Rotary evaporator

    • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_reaction Saponification cluster_workup Workup and Isolation cluster_purification Purification start Dissolve ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate in solvent (e.g., Methanol/Water) add_base Add aqueous NaOH or LiOH solution start->add_base reflux Heat the mixture to reflux (Monitor by TLC) add_base->reflux cool Cool the reaction mixture to room temperature reflux->cool Reaction Complete remove_solvent Remove organic solvent (if applicable) under reduced pressure cool->remove_solvent acidify Adjust pH to isoelectric point (e.g., pH 4-5) with HCl remove_solvent->acidify precipitate Collect the precipitate by filtration acidify->precipitate wash_dry Wash the solid with cold water and dry precipitate->wash_dry recrystallize Recrystallize from a suitable solvent (e.g., Ethanol/Water) wash_dry->recrystallize

Caption: Workflow for the hydrolysis of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate.

Step-by-Step Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate (1.0 eq.) in a suitable solvent. A mixture of methanol and water (e.g., 2:1 or 3:1 v/v) is a good starting point. The volume should be sufficient to ensure good stirring.

  • Prepare a solution of sodium hydroxide (2.0-3.0 eq.) in water and add it to the stirred solution of the ester at room temperature. Alternatively, a solution of lithium hydroxide monohydrate (2.0-3.0 eq.) in water can be used.

2. Saponification Reaction:

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 65-80 °C for methanol).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt indicates the reaction is proceeding. The reaction is typically complete within 2-6 hours.

3. Workup and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water.

  • Wash the aqueous layer with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material and the ethanol byproduct.

  • Crucial Step: pH Adjustment. The product, 2-(pyridin-4-yl)thiazole-5-carboxylic acid, is a zwitterionic compound, meaning it contains both a basic (pyridine nitrogen) and an acidic (carboxylic acid) functional group. The solubility of such compounds is at its minimum at their isoelectric point (pI). Carefully add 1 M or 2 M hydrochloric acid dropwise to the stirred aqueous solution to adjust the pH. The pI for this compound is estimated to be in the range of 4-5. Monitor the pH closely with a pH meter or pH paper.

  • As the pH approaches the isoelectric point, a precipitate of the desired carboxylic acid should form. Continue adding acid until no further precipitation is observed.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexane to aid in drying.

  • Dry the product under vacuum to a constant weight.

4. Purification:

  • If necessary, the crude product can be further purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for zwitterionic compounds.

Characterization

The identity and purity of the final product, 2-(pyridin-4-yl)thiazole-5-carboxylic acid, should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

Key Experimental Parameters and Rationale

ParameterRecommended ConditionRationale
Base NaOH, KOH, or LiOHStrong bases that effectively catalyze the irreversible hydrolysis of the ester.[4][8] LiOH can be advantageous for substrates with poor aqueous solubility when used with a THF/water solvent system.[1]
Solvent Methanol/Water or Ethanol/WaterThese solvent systems are effective at dissolving both the ester and the inorganic base, creating a homogeneous reaction mixture.
Temperature RefluxHeating accelerates the reaction rate, ensuring the hydrolysis proceeds to completion in a reasonable timeframe.
Workup pH Adjusted to the isoelectric point (pI)Crucial for the isolation of the zwitterionic product, as its solubility is at a minimum at the pI, leading to precipitation.

Troubleshooting

  • Incomplete Reaction: If TLC indicates the presence of starting material after an extended reaction time, consider increasing the amount of base or the reaction temperature.

  • Product Does Not Precipitate: If the product remains in solution after pH adjustment, it may be due to a broader pI range or higher than expected solubility. In this case, extraction with a polar organic solvent like ethyl acetate at the pI might be necessary. Alternatively, concentrating the aqueous solution before pH adjustment can promote precipitation.

  • Oily Product: If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong bases like NaOH and KOH with care as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Organic solvents are flammable; avoid open flames.

Conclusion

The base-catalyzed hydrolysis of ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate is a robust and efficient method for the synthesis of the corresponding carboxylic acid. The key to a successful procedure lies in the careful control of the reaction conditions and, most importantly, the pH adjustment during the workup to facilitate the isolation of the zwitterionic product. This application note provides a solid foundation for researchers to perform this important transformation and to adapt the protocol to their specific needs.

References

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2), 172-178. Available at: [Link]

  • Zhai, H., et al. (2002). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(11), 3273. Available at: [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters. Available at: [Link]

  • Jing, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry, 3(2), 654-663. Available at: [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Available at: [Link]

  • MDPI. (2021, June 1). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Testbook. Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Available at: [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • Organic Chemistry Tutor. Saponification of Esters. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Available at: [Link]

  • Google Patents. (2017). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. KR101723832B1.
  • Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. Available at: [Link]

  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A.
  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Part III. Synthesis of Thiazole Derivatives Unsubstituted in Position 2: An Evaluation of Various Possible Methods. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-377. Available at: [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

  • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

  • Semantic Scholar. General base catalysis of ester hydrolysis. Available at: [Link]

  • Google Patents. (2017). A kind of preparation method of ethyl nicotinate. CN106957262A.
  • ACS Publications. (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Google Patents. (2019). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. WO2019121644A1.

Sources

reagents for esterification of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid

Executive Summary

The esterification of This compound presents specific challenges due to its zwitterionic nature , poor solubility in standard non-polar organic solvents, and the presence of a basic pyridine nitrogen. Unlike simple aliphatic acids, this substrate requires protocols that address the protonation state of the pyridine ring and the potential for decarboxylation under forcing conditions.

This guide outlines three validated methodologies:

  • Thionyl Chloride Activation: The gold standard for methyl/ethyl esters on a gram scale.

  • Base-Mediated Alkylation: The preferred method for small-scale synthesis or when using expensive/complex alkylating agents.

  • Carbodiimide Coupling: For esterification with complex or acid-sensitive alcohols.

Chemical Context & Challenges

  • Substrate Analysis:

    • Acidic Moiety: Thiazole-5-carboxylic acid (

      
      ).
      
    • Basic Moiety: Pyridine nitrogen (

      
      ).
      
    • Solubility: The free acid often exists as a high-melting zwitterion, insoluble in DCM, ether, or cold alcohols, but soluble in DMSO, DMF, or aqueous acid/base.

  • Critical Considerations:

    • Salt Formation: Acid-catalyzed methods will yield the pyridinium salt of the ester. A distinct neutralization step is required to isolate the free base.

    • Decarboxylation Risk: Thiazole-5-carboxylic acids are generally stable but can decarboxylate at high temperatures (>150°C) or under strongly acidic aqueous conditions. Anhydrous conditions are preferred.

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate protocol for your application.

ReagentSelection Start Start: Select Goal Scale Scale / Alcohol Type? Start->Scale Simple Methyl/Ethyl Ester (>1g Scale) Scale->Simple Simple Alkyl Complex Complex/Sensitive Alcohol (or <100mg Scale) Scale->Complex Complex/Expensive MethodA Method A: SOCl2 / Alcohol (In-situ Acid Chloride) Simple->MethodA High Yield/Low Cost MethodB Method B: Cs2CO3 / Alkyl Halide (DMF Alkylation) Complex->MethodB Solubility Issues? MethodC Method C: EDC / DMAP (Steglich Coupling) Complex->MethodC Acid Sensitive? MethodB->MethodC If Alkyl Halide unavailable

Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate constraints.

Detailed Protocols

Method A: Thionyl Chloride ( ) Mediated Esterification

Best for: Methyl or Ethyl esters, Gram-scale synthesis, High Purity.

Mechanism:


 reacts with the alcohol to generate anhydrous 

and the alkyl sulfite, which activates the carboxylic acid (potentially via the acid chloride) while maintaining anhydrous conditions.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

    
    ).[1]
    
  • Addition: Charge the flask with the alcohol (e.g., MeOH) and cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ).
  • Substrate Addition: Add the carboxylic acid solid in one portion. The solid may not dissolve immediately.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH). Stir for 4–12 hours. The suspension should clear as the ester forms and the zwitterionic lattice breaks down.

  • Monitoring: Monitor by LC-MS (TLC is difficult due to the polarity of the starting material). Look for the mass shift (

    
     for Me, 
    
    
    
    for Et).
  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove excess

      
       and alcohol. Result:  The residue is the hydrochloride salt of the ester.
      
    • Neutralization: Suspend the residue in DCM/EtOAc. Add saturated aqueous

      
       slowly until pH ~8.
      
    • Extract the organic layer, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , and concentrate.[2]
      
Method B: Base-Mediated Alkylation ( /DMF)

Best for: Small scale (<500mg), Complex esters, or when solubility is a major bottleneck.

Mechanism: The base deprotonates the carboxylic acid (and ensures the pyridine is free-base), creating a carboxylate nucleophile that attacks the alkyl halide (


).

Reagents:

  • Substrate: 1.0 eq

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (0.1 M)

Protocol:

  • Dissolution: Dissolve the carboxylic acid in DMF. (Note: This substrate is typically soluble in DMF).

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may become a suspension.
    
  • Alkylation: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent decomposition or quaternization of the pyridine nitrogen (formation of pyridinium salts).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method C: Steglich Coupling (EDC/DMAP)

Best for: Esterification with secondary alcohols, phenols, or acid-labile moieties.

Reagents:

  • Substrate: 1.0 eq

  • Coupling Agent: EDC.HCl (1.2 eq)

  • Catalyst: DMAP (0.1 – 0.5 eq)

  • Alcohol: 1.0 – 1.5 eq

  • Solvent: DMF/DCM (1:1 mixture if solubility in pure DCM is poor).

Protocol:

  • Dissolve the acid and the target alcohol in the solvent mixture under

    
    .
    
  • Add DMAP.

  • Cool to 0°C.

  • Add EDC.HCl in one portion.

  • Allow to warm to RT and stir overnight.

  • Workup: Dilute with DCM, wash with dilute citric acid (to remove DMAP/EDC), then saturated

    
    .
    

Comparative Data & Troubleshooting

ParameterMethod A (

)
Method B (Alkylation)Method C (Coupling)
Yield High (85-95%)High (80-90%)Moderate (60-80%)
Solubility Req. Low (Dissolves during rxn)High (Needs DMF)Moderate
Byproducts

(Gas)
Inorganic SaltsUrea derivative
Pyridine State Protonated (Salt)Free BaseFree Base
Cost LowModerate (Cs salt/DMF)High (Coupling agents)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Incomplete activation or moisture.Ensure anhydrous alcohol; increase reflux time; add catalytic DMF.
N-Alkylation (Method B) Pyridine nitrogen acting as nucleophile.Use a bulkier base or strictly control equivalents of Alkyl Iodide (1.05 eq). Keep Temp < 40°C.
Product is Water Soluble Pyridinium salt formation.Ensure pH is adjusted to >8 during workup to isolate the free base (lipophilic).

References

  • Synthesis of Thiazole-5-carboxylates via Hantzsch Reaction

    • Farmacia Journal. "Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles.
  • Physical Properties of 2-(Pyridin-4-yl)

    • Cayman Chemical.[3][4] "2-(3-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid Product Information." (Provides solubility data: Soluble in DMF/DMSO, insoluble in water).

  • General Esterification of Pyridine Carboxylic Acids

    • BenchChem.[5] "Esterification of 2,5-Pyridinedicarboxylic Acid." (Protocols for handling pyridine-containing acids).

  • Thionyl Chloride Mediated Esterification Mechanism

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1][4][6][7] Oxford University Press. (Standard textbook reference for mechanism).

Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding Thionyl Chloride and Alkyl Iodides.

Sources

Application Note: Screening 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for the preparation, screening, and characterization of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (PTCA). Given the structural fusion of a pyridine ring (reminiscent of anti-tubercular agents like isoniazid) and a thiazole carboxylate core (common in bacterial DNA gyrase inhibitors), this scaffold presents a high-value pharmacophore for antimicrobial discovery. This guide moves beyond generic screening, addressing specific solubility challenges, cation interactions in media, and downstream mechanistic validation.

Introduction & Rational Design

The this compound scaffold represents a "privileged structure" in medicinal chemistry. The thiazole ring serves as a bioisostere for peptide bonds, improving metabolic stability, while the carboxylic acid moiety at the C5 position provides a critical handle for hydrogen bonding with amino acid residues in target active sites, such as DNA Gyrase (Subunit B) or MurB (UDP-N-acetylenolpyruvylglucosamine reductase).

Mechanistic Hypothesis

Unlike simple membrane disruptors, PTCA derivatives often function via specific enzymatic inhibition.

  • Primary Target: Bacterial Type II Topoisomerases (DNA Gyrase/Topoisomerase IV). The C5-carboxylic acid can chelate divalent magnesium ions essential for the ATPase activity of GyrB.

  • Secondary Target: Cell wall synthesis inhibition (Mur ligase pathway).

Workflow Overview

The following diagram outlines the logical progression from compound handling to mechanistic validation.

ScreeningWorkflow Prep Compound Preparation (DMSO Stock) QC Solubility QC (Nephelometry) Prep->QC Check Precipitation QC->Prep Fail (Adjust pH/Solvent) Primary Primary Screen (CLSI Microdilution) QC->Primary Pass HitVal Hit Validation (MBC/MFC & Time-Kill) Primary->HitVal MIC < 64 µg/mL Mech Mechanism (Gyrase Assay/Biofilm) HitVal->Mech Bactericidal

Figure 1: Critical path workflow for PTCA antimicrobial characterization.

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

Critical Challenge: Thiazole-carboxylic acids can exhibit poor aqueous solubility and may precipitate in cation-rich media (like CAMHB) due to calcium-carboxylate complexation.

Protocol: Stock Solution Preparation
  • Weighing: Weigh approximately 10 mg of PTCA into a sterile, antistatic microcentrifuge tube.

  • Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to achieve a final concentration of 10 mg/mL (approx. 48 mM).

    • Note: Do not use water or ethanol initially. The pyridine nitrogen provides some basicity, but the carboxylic acid dominates solubility behavior.

  • Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution.

  • Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) filter. Do not use Nylon or PES filters as they may bind the compound.

  • Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Stable for 3 months.

Primary Screening: Broth Microdilution (MIC)

This protocol adheres to CLSI M07-A10 standards but is optimized for screening synthetic small molecules.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • Gram-Positive: Staphylococcus aureus ATCC 29213.

    • Gram-Negative: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853.

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).

Experimental Steps
  • Inoculum Prep: Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:100 in CAMHB.
    
  • Plate Setup (96-well):

    • Dispense 100 µL of CAMHB into all wells.

    • Add 100 µL of PTCA stock (diluted to 2x starting concentration) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard the final 100 µL from Column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Volume: 200 µL.

    • Final Bacterial Concentration:

      
       CFU/mL.
      
    • Final DMSO Concentration: Must be

      
       to avoid solvent toxicity.
      
  • Incubation: Seal plates with breathable film. Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

Readout & Analysis[2][5][8][9][10][11]
  • Visual: Look for the "button" of sedimentation.

  • Resazurin Assay (Recommended): Since thiazoles can be yellow/orange, they may interfere with OD600 readings. Add 30 µL of 0.01% Resazurin solution. Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

Data Table 1: Interpretation Criteria

ParameterCriteriaInterpretation
MIC Lowest conc. preventing visible growthPotency metric.
Solubility Limit Visible crystals in mediaInvalidates MIC if < MIC value.
Growth Control Turbid / Pink (Resazurin)Valid assay.
Sterility Control Clear / Blue (Resazurin)Valid assay.

Secondary Validation: MBC & Time-Kill Kinetics

An MIC only indicates inhibition. To determine if PTCA is bactericidal (kills bacteria) or bacteriostatic (stops growth), follow up with these assays.

Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from all wells with no visible growth (≥ MIC) from the MIC plate.

  • Spot onto Tryptic Soy Agar (TSA) plates.

  • Incubate at 37°C for 24 hours.

  • Calculation: The MBC is the lowest concentration reducing the initial inoculum by ≥99.9% (i.e., <5 colonies if starting with

    
     CFU/mL).
    
Time-Kill Kinetics Protocol

Essential for determining the rate of killing.

  • Setup: Inoculate 10 mL CAMHB with bacteria (

    
     CFU/mL).
    
  • Treatment: Add PTCA at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on agar for CFU counting.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction in 24 hours.
      
    • Bacteriostatic:

      
       log reduction.
      

Advanced Characterization: Mechanism of Action

If PTCA shows significant activity (MIC < 10 µg/mL), investigate the mechanism.

DNA Gyrase Supercoiling Assay

Given the thiazole-carboxylate structure, DNA gyrase is a probable target.

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase, ATP, Assay Buffer.

  • Reaction: Incubate plasmid + Gyrase + PTCA (varying conc.) + ATP for 30 min at 37°C.

  • Detection: Run on 1% agarose gel.

    • Active Gyrase: Converts relaxed DNA to supercoiled (migrates faster).

    • Inhibited Gyrase: DNA remains relaxed (migrates slower).

Cytotoxicity (Selectivity Index)

To ensure the compound targets bacteria and not mammalian cells.

  • Cells: HepG2 or Vero cell lines.

  • Assay: MTT or CCK-8 assay after 24h exposure.

  • Calculation:

    
    .
    
    • Target: SI > 10 is considered a promising hit.

References

  • Bondock, S., et al. (2013). Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents.[1] European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Mishra, R., et al. (2017). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.[2] Link

  • Chimenti, F., et al. (2011). Antibacterial Activity of Thiazole Derivatives. Molecules. Link

  • Sigma-Aldrich. (n.d.). 2-(4-Pyridyl)thiazole-4-carboxylic acid Product Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid via recrystallization. This document is structured to offer not just procedural steps, but also the underlying scientific principles to empower users to troubleshoot and adapt the protocols to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal of recrystallization is to purify the solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize out, leaving impurities behind in the solvent.[1][2] This method is based on the principle that the solubility of most solids increases with temperature.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] For initial screening, consider solvents with a range of polarities. Given the structure of this compound, which contains both polar (carboxylic acid, pyridine, thiazole) and non-polar (aromatic rings) functionalities, suitable solvents could include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and polar aprotic solvents (e.g., DMF, DMSO). A related compound, 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid, shows good solubility in DMF and DMSO, and limited solubility in ethanol, which can be a good starting point.[3] A mixed solvent system may also be effective if a single suitable solvent cannot be identified.[4]

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often an issue if the boiling point of the solvent is too high or if the cooling rate is too rapid. To resolve this, you can try using a lower-boiling point solvent or a mixed solvent system. Slowing down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath can also promote proper crystal formation.[2]

Q4: How can I improve the yield of my recrystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[5][6] After dissolving, allowing the solution to cool slowly to room temperature before further cooling in an ice bath will promote the formation of larger, purer crystals and can improve recovery.[2][4] When washing the collected crystals, use a small amount of ice-cold solvent to minimize re-dissolving the product.[4][5]

Q5: The purity of my compound did not improve after recrystallization. What went wrong?

A5: This could be due to several factors. If the cooling was too rapid, impurities may have been trapped within the crystal lattice.[2] Alternatively, the chosen solvent may not have been appropriate, potentially dissolving the impurities along with the compound and allowing them to co-crystallize. It is also possible that the impurity has very similar solubility properties to your target compound in the chosen solvent. In this case, trying a different solvent or a different purification technique, such as column chromatography, may be necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not a good "dissolving" solvent for the compound. The amount of solvent is insufficient.Try a more polar solvent (e.g., DMF, DMSO). Increase the volume of the solvent incrementally until the solid dissolves.[5] Consider a mixed solvent system.
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the compound.[4] Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[4]
Crystals are very fine or powdery. The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product. The solvent is not effectively leaving the impurities in the solution.Try a different recrystallization solvent. Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities before hot filtration (use with caution as it can also adsorb the product).
Low recovery of the purified compound. Too much solvent was used. The crystals were washed with solvent that was not cold enough. The compound is significantly soluble in the solvent even at low temperatures.Use the minimum amount of hot solvent.[5] Wash the crystals with a minimal amount of ice-cold solvent.[4] Consider a different solvent where the compound has lower solubility at cold temperatures.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a suitable alternative identified during solvent screening)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolving the Solute:

    • Place the crude solid in an Erlenmeyer flask.

    • In a separate flask, heat the chosen solvent to its boiling point.

    • Add the hot solvent to the flask containing the solid in small portions, with swirling or stirring, until the solid just dissolves.[5] Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[4] Covering the mouth of the flask will prevent solvent evaporation.[4]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Collecting the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[1]

  • Washing the Crystals:

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][5]

  • Drying the Crystals:

    • Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven.[6]

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude solid in minimum hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Filter_Wash Filter and wash crystals Crystals_Form->Filter_Wash Yes Troubleshoot_No_Crystals Troubleshoot: - Evaporate solvent - Scratch flask - Add seed crystal Crystals_Form->Troubleshoot_No_Crystals No Check_Purity Check Purity/Yield Filter_Wash->Check_Purity Success Successful Recrystallization Check_Purity->Success Acceptable Troubleshoot_Low_Purity Troubleshoot: - Slower cooling - Change solvent Check_Purity->Troubleshoot_Low_Purity Low Purity Troubleshoot_Low_Yield Troubleshoot: - Use less solvent - Colder wash Check_Purity->Troubleshoot_Low_Yield Low Yield Troubleshoot_No_Crystals->Cool Re_evaluate_Solvent Re-evaluate Solvent Choice Troubleshoot_Low_Purity->Re_evaluate_Solvent Troubleshoot_Low_Yield->Re_evaluate_Solvent Re_evaluate_Solvent->Start

Sources

stability of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

A Guide to Understanding and Troubleshooting Stability in Acidic Media

Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are investigating this molecule for potential pharmaceutical development. Understanding the stability profile of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.

This document addresses the specific challenges related to the stability of this compound in acidic environments. While direct, published stability studies on this exact molecule are limited, this guide synthesizes foundational chemical principles of its constituent functional groups—a pyridine ring, a thiazole ring, and a carboxylic acid—with data from structurally related compounds to provide a robust framework for your experimental work.[1] We will explore potential degradation pathways, offer troubleshooting for common experimental issues, and provide validated protocols to guide your stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular sites susceptible to degradation in acidic media?

Answer: The structure of this compound possesses several sites that can interact with or be destabilized by acidic conditions. Understanding these is key to predicting its behavior.

  • Pyridine Nitrogen (Most Basic Site): The lone pair of electrons on the pyridine nitrogen is the most basic site on the molecule. In an acidic medium, this nitrogen will be readily protonated to form a pyridinium salt. This protonation increases the overall water solubility of the molecule but also withdraws electron density from the attached thiazole ring, potentially influencing its stability.

  • Thiazole Nitrogen: The nitrogen atom in the thiazole ring is significantly less basic than the pyridine nitrogen (pKa of thiazole's conjugate acid is ~2.5, versus ~5.2 for pyridine).[2] However, under sufficiently acidic conditions, it can also be protonated. This would place a positive charge on the ring, further destabilizing it.

  • Thiazole Ring (Hydrolytic Cleavage): The thiazole ring itself is the most critical site for potential degradation. Acid-catalyzed hydrolysis can lead to ring-opening. The C=N bond within the ring is often the primary point of hydrolytic attack, which can ultimately lead to cleavage of the heterocyclic system.[3] This is considered the most likely pathway for significant degradation.

  • Carboxylic Acid Group: The carboxylic acid group is generally stable to hydrolysis. However, under harsh thermal stress, which can be coupled with acidic conditions, decarboxylation (loss of CO2) is a potential degradation pathway.[1]

Q2: I'm observing very rapid degradation of my compound in an acidic solution (e.g., 0.1 M HCl) at elevated temperatures. What are the likely causes and troubleshooting steps?

Answer: This is a common scenario during forced degradation studies. Rapid degradation, often defined as >20-30% loss of the parent compound in a short time, can make it difficult to identify primary degradants before they convert into secondary products.

Possible Causes:

  • Harsh Stress Conditions: The combination of strong acid (0.1 M HCl) and high temperature (e.g., >60°C) can be too aggressive for the thiazole ring, leading to rapid hydrolytic cleavage.[3]

  • Secondary Degradation: The initial degradation products, such as a ring-opened intermediate, may be even less stable than the parent compound and degrade further, leading to a complex mixture and poor mass balance in your analysis.[3]

Troubleshooting Workflow:

G start Rapid Degradation Observed (>20% loss) step1 Reduce Stress Severity start->step1 step2 Decrease Acid Concentration (e.g., 0.1M to 0.01M HCl) step1->step2 Modify Conditions step3 Lower Temperature (e.g., 60°C to 40°C or RT) step1->step3 step4 Analyze at Earlier Time Points (e.g., 1, 2, 4 hours) step2->step4 step3->step4 end Achieve Target Degradation (5-20%) step4->end

Caption: Troubleshooting workflow for excessive degradation.

Detailed Steps:

  • Reduce Acid Strength: Begin by lowering the acid concentration from 0.1 M HCl to 0.01 M HCl.[3]

  • Lower the Temperature: If degradation is still too rapid, reduce the temperature from 60°C to a milder condition like 40°C or even room temperature.

  • Monitor Kinetically: Instead of a single endpoint, take samples at multiple time points (e.g., 0, 1, 2, 4, 8 hours). This allows you to identify the primary degradation products before they are consumed in subsequent reactions. The goal of a forced degradation study is not to destroy the molecule, but to produce a modest level of degradation (typically 5-20%) to reveal likely pathways.[4][5]

Q3: What are the potential degradation products of this compound under acidic stress?

Answer: Based on the known chemistry of thiazole derivatives, the following degradation products are hypothesized. Identification would require characterization by techniques such as LC-MS/MS and NMR.

G cluster_0 Potential Degradation Pathways Parent This compound Parent Compound Deg1 Ring-Opened Thioamide Product of Hydrolysis Parent:f1->Deg1:f0  Acid Hydrolysis  (H₃O⁺, Δ) Deg2 2-(Pyridin-4-yl)-1,3-thiazole Product of Decarboxylation Parent:f1->Deg2:f0  Thermal Stress  (Δ)

Caption: Hypothesized degradation pathways in acidic media.

  • Hydrolytic Product (Ring Opening): The most probable degradation pathway involves the acid-catalyzed hydrolytic opening of the thiazole ring. This would likely result in the formation of a thioamide derivative.

  • Decarboxylation Product: Under thermal stress, which can be exacerbated by acidic conditions, the molecule could undergo decarboxylation to yield 2-(Pyridin-4-yl)-1,3-thiazole.[1] This product would be readily distinguishable from the parent compound by its higher hydrophobicity in reverse-phase HPLC and a change in mass-to-charge ratio (m/z).

Troubleshooting Guide: HPLC Analysis

Problem / Symptom Potential Cause Recommended Solution
Significant loss of parent peak with poor mass balance. 1. Degradants are not UV active at the monitored wavelength.2. Degradants are highly polar and are eluting in the solvent front.3. Degradants are volatile or have precipitated.1. Use a Photo-Diode Array (PDA) detector to screen all wavelengths.2. Modify the mobile phase to be more retentive for polar compounds (e.g., use a lower percentage of organic solvent at the start of the gradient).3. Ensure complete solubilization after stress testing and before injection.
Appearance of broad or unresolved peaks. 1. Co-elution of multiple degradation products.2. Poor peak shape due to secondary interactions with the stationary phase.1. Optimize the HPLC gradient (make it shallower to improve separation).2. Try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl).3. Adjust the mobile phase pH. Protonation of the pyridine can affect peak shape; adding a small amount of an ion-pairing agent or buffer can sometimes help.
Inconsistent degradation levels between replicate experiments. 1. Inaccurate temperature control.2. Inconsistent timing for sample quenching/neutralization.3. Variability in starting material purity.1. Use a calibrated, stable heating block or water bath.2. Precisely time the incubation and immediately quench the reaction by cooling and neutralizing the sample.3. Ensure the starting material is well-characterized and of consistent purity.

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Media

This protocol provides a framework for assessing the stability of this compound under acidic stress, consistent with ICH guidelines.[1]

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Solution: Prepare a 0.2 M HCl solution in water. Note: This will be diluted 1:1 to achieve the final 0.1 M concentration.

2. Stress Procedure:

  • In a clean vial, mix 1.0 mL of the compound's stock solution with 1.0 mL of the 0.2 M HCl solution. This results in a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Prepare a control sample by mixing 1.0 mL of the stock solution with 1.0 mL of water.

  • Incubate both the test and control samples in a water bath or heating block at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately upon withdrawal, quench the reaction by placing the aliquot on ice and neutralizing it with an equimolar amount of NaOH (e.g., add 1.0 mL of 0.1 M NaOH).

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

3. Analysis:

  • Analyze the stressed and control samples using a validated stability-indicating HPLC-UV/PDA method.

  • Calculate the percentage of degradation and check for mass balance.

  • For identification of unknown peaks, collect fractions or perform LC-MS analysis.

Protocol 2: General Principles for Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[6]

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water (to ensure consistent protonation and good peak shape).

    • Organic (B): Acetonitrile or Methanol.

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 238 nm and 270 nm) to ensure all components are observed.[6]

  • Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) to retain polar degradants and gradually increase the organic percentage to elute the parent compound and any non-polar degradants.

  • Validation: The method must be validated for specificity by demonstrating baseline resolution between the parent peak and all degradation product peaks. This is achieved by analyzing the stressed samples.

Data Summary

The following table summarizes recommended starting conditions for a comprehensive forced degradation study based on ICH guidelines.

Table 1: Recommended Stress Conditions for Forced Degradation Studies [1][4]

Stress ConditionReagent / ParametersTypical DurationPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl24 hours at 60°CThiazole ring opening
Base Hydrolysis 0.1 M NaOH24 hours at 60°CReactions involving carboxylic acid and potential ring instability
Oxidation 3% H₂O₂24 hours at RTThiazole N-oxide, Thiazole sulfoxide
Thermal Degradation Dry Heat at 80°C48 hoursDecarboxylation, other decomposition
Photodegradation ICH Q1B conditions (1.2 million lux hours)As requiredPhoto-oxidation, decarboxylation

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • RSC Publishing. (1960). Chemistry of Micrococcin P. Part VIII. Degradation of 2-(α-Hydroxy-iso-propyl)thiazole-4-carboxylic Acid. Org. 1357. Available at: [Link]

  • Hassan, A.S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

  • CABI Digital Library. (2020). Research progress of thiazole flavor compounds. Journal of Food Science and Technology. Available at: [Link]

  • ResearchGate. (1975). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. Tetrahedron. Available at: [Link]

  • Cayman Chemical. (n.d.). 2-(4-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid. Cayman Chemical. Available at: [Link]

  • Nature. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Google Patents. (2004). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7932386B2.
  • Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ACS Publications. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, a heteroaromatic compound of interest in medicinal chemistry. Beyond a simple spectral interpretation, this document offers a comparative overview of alternative analytical techniques, detailed experimental protocols, and the scientific rationale behind the expected spectral features.

The Predicted ¹H NMR Spectrum: A Detailed Interpretation

The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the pyridine and thiazole rings, as well as the carboxylic acid proton. The expected chemical shifts (δ) in a suitable deuterated solvent, such as DMSO-d₆, are summarized below.

Proton(s) Ring Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6'Pyridine~8.7Doublet (d)~6.0
H-3', H-5'Pyridine~7.9Doublet (d)~6.0
H-4Thiazole~8.5Singlet (s)N/A
COOHCarboxylic Acid>12.0Broad Singlet (br s)N/A

Causality Behind the Predicted Chemical Shifts and Multiplicities:

  • Pyridine Protons (H-2', H-6' and H-3', H-5'): The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent α-protons (H-2', H-6'), causing them to resonate at a higher chemical shift (downfield) compared to the β-protons (H-3', H-5'). The 4-substitution pattern results in a symmetrical molecule, making the H-2' and H-6' protons chemically equivalent, as are the H-3' and H-5' protons. This leads to two distinct doublet signals. The coupling between these adjacent protons (ortho-coupling) is expected to be around 6.0 Hz.

  • Thiazole Proton (H-4): The proton at the 4-position of the thiazole ring is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group at the 5-position and the pyridinyl group at the 2-position, leading to a downfield shift.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

Below is a visual representation of the predicted ¹H NMR spectrum.

G cluster_workflow Structural Elucidation Workflow Start Unknown Compound MS Mass Spectrometry (Molecular Weight & Formula) Start->MS Initial Analysis IR IR Spectroscopy (Functional Groups) Start->IR Initial Analysis NMR 1H & 13C NMR (Connectivity & Stereochemistry) MS->NMR IR->NMR Structure Proposed Structure NMR->Structure Data Integration Xray X-ray Crystallography (Definitive 3D Structure) Structure->Xray Confirmation (if crystal available) Final Confirmed Structure Structure->Final Sufficient evidence Xray->Final

Comprehensive Guide to Structural Elucidation of 2-Pyridyl Thiazoles via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Elucidation Challenge

In drug discovery, 2-pyridyl thiazoles act as privileged scaffolds, frequently appearing in kinase inhibitors, antifungal agents, and CNS-active ligands. However, their structural validation presents a unique challenge: distinguishing the 2-pyridyl regioisomer from its 3-pyridyl and 4-pyridyl analogues, and differentiating the core scaffold from metabolic derivatives.

This guide provides a technical comparison of ionization behaviors (EI vs. ESI) and details the specific fragmentation fingerprints required to validate 2-pyridyl thiazole structures. Unlike generic spectral libraries, we focus on the mechanistic causality of bond ruptures, enabling you to predict patterns for novel derivatives.

Comparative Analysis: Ionization Modalities

The choice between Electron Impact (EI) and Electrospray Ionization (ESI) dictates the depth of structural information obtained. For 2-pyridyl thiazoles, a dual-approach is often necessary for full characterization.

Table 1: Performance Matrix – EI vs. ESI for Pyridyl Thiazoles
FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Species Radical Cation (

)
Protonated Molecule (

)
Key Utility Fingerprinting : Reveals ring connectivity and heteroatom positions.Sensitivity : Detection of trace metabolites and intact molecular weight.
Ring Cleavage High : Extensive thiazole ring opening (RDA pathways).Low : Ring cleavage requires high collision energy (CE).
Isomer Specificity High : Distinct "ortho-effects" visible in 2-pyridyl isomers.Moderate : Requires MS

to distinguish isomers via subtle intensity ratios.
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)

Fragmentation Mechanics & Isomer Differentiation[2]

The mass spectral signature of a 2-pyridyl thiazole is defined by the interaction between the pyridine nitrogen and the thiazole sulfur/nitrogen.

The "Ortho-Effect" in 2-Pyridyl Isomers

Unlike 3- or 4-pyridyl variants, the 2-pyridyl isomer possesses a nitrogen atom ortho to the inter-ring bond. In EI-MS, this proximity facilitates a specific rearrangement often involving hydrogen transfer from the thiazole side chain (if alkylated) to the pyridine nitrogen, or specific stabilization of the pyridyl cation.

Diagnostic Ratio Rule:

  • 2-Pyridyl Thiazoles: High abundance of the pyridyl cation (

    
     78) and specific loss of HCN from the molecular ion due to N-N interaction stability.
    
  • 3/4-Pyridyl Thiazoles: The inter-ring bond cleavage is less favored compared to ring fragmentation; the molecular ion (

    
    ) is typically more intense.
    
Primary Fragmentation Pathways (EI & ESI-CID)

The fragmentation of the thiazole ring itself follows a predictable Retro-Diels-Alder (RDA) or cleavage pattern.

  • Pathway A (HCN Loss): Extrusion of HCN from the thiazole ring (common in 2,4-disubstituted thiazoles).

  • Pathway B (Nitrile Extrusion): Cleavage of the C-S and C-N bonds, releasing a nitrile fragment (

    
    ).
    
  • Pathway C (Inter-ring Cleavage): Breaking the bond connecting the pyridine and thiazole rings.

Visualizing the Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathways for a generic 2-(2-pyridyl)thiazole.

FragmentationPathway M Precursor Ion [M+H]+ (Intact 2-Pyridyl Thiazole) InterRing Path A: Inter-Ring Cleavage (Pyridyl Cation Formation) M->InterRing High CE Inductive Cleavage ThiazoleBreak Path B: Thiazole Ring Opening (Retro-Cyclization) M->ThiazoleBreak Ring Instability PyridylCat Pyridyl Cation m/z 79 (protonated) m/z 78 (radical) InterRing->PyridylCat Charge Retention on Pyridine ThiazoleFrag Thiazole Fragment (Loss of Pyridine) InterRing->ThiazoleFrag Charge Retention on Thiazole LossHCN Loss of HCN [M+H - 27]+ ThiazoleBreak->LossHCN C2-N3 Cleavage LossCS Loss of CS/HCS [M+H - 44/45]+ ThiazoleBreak->LossCS C5-S1 Cleavage

Figure 1: Mechanistic fragmentation tree for 2-pyridyl thiazoles under ESI-MS/MS conditions. Path A dominates in 2-pyridyl isomers due to the stability of the protonated pyridine.

Experimental Protocols

To replicate these results for structural confirmation, follow these self-validating protocols.

Protocol A: ESI-MS/MS Structural Confirmation (LC-MS)

Objective: Confirm regioisomer identity via Collision Energy (CE) ramping.

  • Sample Prep: Dissolve 0.1 mg of compound in MeOH:H2O (50:50) + 0.1% Formic Acid. Final concentration: 1 µg/mL.

  • Infusion: Direct infusion at 5-10 µL/min into a Q-TOF or Orbitrap.

  • Source Settings:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Gas Temp: 300°C.

  • MS/MS Experiment (The "Ramp" Test):

    • Select the precursor ion

      
      .[1]
      
    • Apply stepped Collision Energies: 10, 20, 40, and 60 eV.

  • Data Analysis (Self-Validation):

    • At 10-20 eV: Only the parent ion should be visible (confirms soft ionization).

    • At 40 eV: Look for the Diagnostic Ion at

      
       79 (Protonated Pyridine).
      
    • Validation Check: If the ratio of [Fragment

      
       79] / [Parent] is > 50% higher for your sample than for a 3-pyridyl standard, you likely have the 2-pyridyl  isomer (due to Coulombic repulsion assisting cleavage).
      
Protocol B: EI-MS Fingerprinting (GC-MS)

Objective: Detailed substructure analysis (alkyl side chains).

  • Inlet: Splitless mode, 250°C.

  • Column: HP-5ms or equivalent (non-polar), 30m x 0.25mm.

  • Ion Source: Electron Impact, 70 eV, 230°C.

  • Scan Range: 40–500

    
    .
    
  • Interpretation:

    • Look for the Molecular Ion (

      
      ) .[2] It should be robust.
      
    • Identify the Thiazole Doublet : A characteristic cleavage of the thiazole ring often yields two peaks separated by 26-27 Da (loss of CN vs HCN).

    • Validation Check: Presence of

      
       58 or 59 (Thioacetamide fragment) suggests a 2-amino or 2-methyl substituent on the thiazole.
      

Summary of Diagnostic Ions

Use this table to interpret your spectra rapidly.

Fragment Ion (

)
OriginStructural Implication

Molecular IonConfirm MW; usually Base Peak in EI.

Protonated MoleculeConfirm MW; Base Peak in ESI.
78 / 79 Pyridyl CationDiagnostic: High intensity indicates 2-pyridyl linkage (cleavage favored).

Loss of HCNThiazole ring disintegration. Common in all thiazoles.

Loss of HCS/CHSThiazole ring cleavage (C-S bond break).

Loss of

or

Rare; check for hydrazone linkers or ethyl substituents.

References

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

  • Kishi, H., & Kambe, S. (1979). Mass Spectra of 7H-Thiazolo[3, 2-a]Pyridine Derivatives. Journal of the Mass Spectrometry Society of Japan.[4] Link

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry.[4][2][5][6][7][8][9][10][11] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Link

  • Demirci, A., et al. (2023).[3] Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Link

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. RSC Advances. Link

Sources

Comparative Guide: Elemental Analysis Standards for Thiazole Carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole carboxylic acids represent a critical scaffold in fragment-based drug discovery (e.g., febuxostat, dasatinib intermediates). However, their physicochemical properties—specifically high nitrogen/sulfur content, hygroscopicity, and decarboxylation tendencies—render standard elemental analysis (EA) protocols prone to failure.

While the Journal of Medicinal Chemistry and other top-tier publications historically mandate combustion analysis within ±0.4% of theoretical values, this guide demonstrates why Quantitative NMR (qNMR) is often the superior standard for this specific chemical class, while providing an optimized protocol for Combustion Analysis (CHNS) when regulatory adherence is non-negotiable.

The Technical Challenge: Thiazole Carboxylic Acids

Standard combustion analysis assumes a clean burn to


, 

,

, and

. Thiazole carboxylic acids disrupt this assumption through three mechanisms:
  • The "Sulfur Effect": Thiazoles contain refractory sulfur. Without specific combustion aids, sulfur tends to form non-volatile sulfates in the ash rather than

    
     gas, leading to low sulfur recovery.
    
  • Hygroscopic Trapping: The carboxylic acid moiety, combined with the basic thiazole nitrogen, often forms zwitterionic hydrates. A sample may appear dry but retain 0.5–1.0 equivalents of water, skewing Carbon % results significantly lower than theoretical.

  • Thermal Instability: Thiazole-4-carboxylic acids are prone to thermal decarboxylation. Aggressive drying (e.g., >80°C under vacuum) can degrade the sample before analysis begins.

Methodology A: Optimized CHNS Combustion (The Regulatory Standard)

If you must use EA (e.g., for specific journal requirements), you cannot use the "default" setting on your microanalyzer.

Optimized Protocol
  • Instrumentation: Flash 2000 / Elementar vario EL cube (or equivalent).

  • Combustion Aid: Vanadium Pentoxide (

    
    ).
    
  • Carrier Gas: Helium (99.999%).

Step-by-Step Workflow:

  • Sample Pre-treatment: Dry sample at 40°C (not higher) under high vacuum (<1 mbar) for 24 hours over

    
     to remove surface water without triggering decarboxylation.
    
  • Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule.

  • The Critical Step: Add 5–10 mg of Vanadium Pentoxide (

    
    )  directly over the sample.
    
    • Mechanism:[1]

      
       acts as an oxygen donor and flux, ensuring complete oxidation of the refractory sulfur and preventing the formation of metal-sulfate ash.
      
  • Combustion: Set furnace temperature to 1150°C (boosted oxygen injection: 5 seconds).

  • Detection: TCD (Thermal Conductivity Detector) calibration using Sulfanilamide as the standard (S content ~18%).

Pros & Cons
  • Pros: Accepted by all journals; requires minimal method development if standard is pure.

  • Cons: Destructive; requires ~3mg sample; fails if sample is a hydrate (common in thiazoles).

Methodology B: Quantitative NMR (The Scientific Superior)

qNMR is non-destructive and measures the molar ratio of the analyte against a certified internal standard. It distinguishes between "wet" samples and "impure" samples—a distinction EA cannot make.

Optimized Protocol
  • Solvent: DMSO-

    
     (prevents aggregation common in carboxylic acids).
    
  • Internal Standard (IS): Maleic Acid (traceable reference).

    • Why: Maleic acid has a singlet at ~6.2 ppm, typically clear of thiazole aromatic protons (7.5–9.0 ppm).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of Thiazole sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision is paramount (use a 5-decimal balance).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: Carboxylic acid protons relax slowly; insufficient 
      
      
      
      leads to integration errors).
    • Scans: 32 or 64.

  • Processing: Phase and baseline correction must be manual. Integrate the IS singlet and the Thiazole aromatic proton.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[2][3]

Comparative Analysis: EA vs. qNMR vs. HPLC

The following table synthesizes performance data for a hypothetical batch of 2-methylthiazole-4-carboxylic acid.

FeatureCombustion Analysis (CHNS)Quantitative NMR (qNMR)HPLC-UV (Area %)
Primary Detection Mass % of ElementsMolar Ratio of ProtonsUV Absorption
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Water Sensitivity High Failure Rate. Water counts as H, lowers C/N %.Robust. Water is seen as a separate peak; does not affect analyte integral.Blind. Does not detect water or inorganic salts.[4]
Sulfur Accuracy Poor (unless

used)
Excellent (Indirectly via structure)N/A
Accuracy Limit ± 0.4% (Absolute)± 1.0% (Absolute)Relative only (Response factors vary)
Cost per Run Low ($)High (

$ - deuterated solvents)
Medium (

)
Experimental Validation Case Study

Scenario: A researcher synthesizes a thiazole carboxylic acid monohydrate.

  • Theoretical C: 45.0%

  • EA Result: C = 41.2% (Failed > 0.4% deviation due to water weight).

  • HPLC Result: 99.9% Purity (Passes, but misleading—ignores water).

  • qNMR Result: 99.5% Absolute Purity (calculated on anhydrous basis).

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This logic flow helps you decide which method to prioritize based on your sample's constraints.

DecisionMatrix Start Start: Thiazole Sample Purity IsSampleLimited Is sample mass < 5mg? Start->IsSampleLimited IsHygroscopic Is sample hygroscopic or solvated? IsSampleLimited->IsHygroscopic No Method_HPLC Method: HPLC-UV (Relative Purity Only) IsSampleLimited->Method_HPLC Yes (Very Limited) Regulatory Submission Requirement? IsHygroscopic->Regulatory No / Unknown Method_qNMR Method: qNMR (Absolute Purity + Solvation Data) IsHygroscopic->Method_qNMR Yes (High Risk) Regulatory->Method_qNMR Internal / Flexible Method_EA Method: CHNS + V2O5 (Combustion Analysis) Regulatory->Method_EA J. Med. Chem / strict

Caption: Decision tree for selecting the optimal purity assay. qNMR is preferred for hygroscopic thiazoles unless specific journal guidelines mandate combustion analysis.

Diagram 2: Optimized CHNS Workflow for Sulfur-Rich Heterocycles

CHNSWorkflow Sample Thiazole Sample (Hygroscopic) Dry Vacuum Dry (40°C, P2O5) Sample->Dry Remove H2O Weigh Weigh into Tin (+ V2O5 Additive) Dry->Weigh Prevent Re-adsorption Combust Flash Combustion (1150°C + O2 Boost) Weigh->Combust V2O5 ensures S->SO2 Detect TCD Detection (N2, CO2, H2O, SO2) Combust->Detect Quantification

Caption: The critical addition of V2O5 and controlled drying prevents common failure modes in thiazole elemental analysis.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][5]

  • Analytik Jena. (2021). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis (V2O5 application). Application Note. [Link]

  • Rundlöf, T., et al. (2010).[6] Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important? Mestrelab Resources. [Link]

Sources

Technical Guide: Distinguishing 2-(Pyridin-4-yl) from 2-(Pyridin-3-yl) Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly during Suzuki-Miyaura coupling optimization, distinguishing between regioisomers of pyridine-substituted scaffolds is a critical quality gate. The distinction between a 2-(pyridin-4-yl) (para-like substitution) and a 2-(pyridin-3-yl) (meta-like substitution) moiety relies fundamentally on symmetry analysis and spin-system topology .

  • The 4-yl isomer typically presents a symmetric AA'XX' (or AA'BB') spin system, yielding two distinct signal sets integrating to 2H each.

  • The 3-yl isomer presents an asymmetric ABCD spin system, yielding four distinct signals (1H each), including a characteristic deshielded singlet-like proton at the C2 position.

This guide details the spectroscopic fingerprints, coupling constants (


), and 2D NMR correlations required to definitively assign these isomers.

Part 1: Structural Logic & Spin Systems

The core difference lies in the magnetic environment of the remaining protons on the pyridine ring.

The Symmetry Argument[1][2][3]
  • Pyridin-4-yl: The substitution at C4 creates a plane of symmetry (assuming free rotation). H2 is equivalent to H6, and H3 is equivalent to H5.

  • Pyridin-3-yl: The substitution at C3 breaks all symmetry. H2, H4, H5, and H6 are all magnetically distinct.

Decision Tree: Rapid Identification

The following logic flow allows for rapid initial assignment based on 1H NMR integration and multiplicity.

NMR_Decision_Tree start Analyze Pyridine Region (7.0 - 9.0 ppm) count Count Distinct Signals & Integration start->count branch1 2 Signals (2H each) Symmetric Pattern count->branch1 Symmetry branch2 4 Signals (1H each) Asymmetric Pattern count->branch2 Asymmetry res1 Likely 2-(Pyridin-4-yl) (AA'XX' System) branch1->res1 check Check H2 Multiplicity branch2->check res2 Likely 2-(Pyridin-3-yl) (ABCD System) res2_detail H2 is Singlet (d, J~2Hz) Most Deshielded check->res2_detail res2_detail->res2

Figure 1: Logic flow for distinguishing pyridine regioisomers based on proton integration and multiplicity.

Part 2: 1H NMR Comparative Analysis

Chemical Shifts and Coupling Constants

The following table summarizes the expected spectral features in a standard solvent (e.g., DMSO-


 or CDCl

).
Feature2-(Pyridin-4-yl) Isomer2-(Pyridin-3-yl) Isomer
Spin System AA'XX' (often appears as two doublets)ABCD (Four distinct multiplets)
H2 / H6

8.5–8.7 ppm
(Doublet, 2H)

Hz (Ortho to H3/H5)
H2:

8.7–9.0 ppm (Singlet/Narrow d, 1H)H6:

8.5–8.6 ppm (dd, 1H)
H3 / H5

7.4–7.8 ppm
(Doublet, 2H)

Hz (Ortho to H2/H6)
H5:

7.3–7.5 ppm (ddd, 1H)

Hz,

Hz
H4 N/A (Substituted)

7.8–8.2 ppm
(dt or ddd, 1H)

Hz,

Hz
Key Distinction "Roofed" Doublets: Strong roofing effect due to magnetic equivalence.[1]The Isolated Singlet: H2 appears as a singlet or doublet with very small coupling (

Hz).
Detailed Multiplicity Analysis
The 4-Pyridyl Fingerprint (AA'XX')

While often described as "two doublets," the 4-pyridyl system is magnetically non-equivalent if the rotation is restricted, or simply second-order.

  • Appearance: Look for two signals integrating to 2H each.

  • Roofing: The inner lines of the doublets (facing each other) are significantly taller than the outer lines.

  • Coupling: The primary coupling is

    
     (
    
    
    
    6 Hz).
The 3-Pyridyl Fingerprint (ABCD)

This isomer is defined by the H2 proton .

  • H2 (The "Singlet"): Located between two quaternary carbons (N and C3-R), it has no ortho neighbors. It shows only meta-coupling (

    
     Hz) to H4 and H6. In low-resolution spectra, this appears as a broad singlet.
    
  • H4 (The "Triplet"-like): Often appears as a doublet of triplets or a pseudo-triplet due to overlapping couplings (

    
     Hz and 
    
    
    
    Hz).
  • H5 (The "Multiplet"): The most shielded proton, coupled to both H4 (ortho) and H6 (ortho), appearing as a doublet of doublets (dd) or ddd.

Expert Insight: If your scaffold is sterically bulky (e.g., an ortho-substituted phenyl ring attached to the pyridine), the rotation of the 4-pyridyl ring may be restricted (atropisomerism). This breaks the symmetry, causing the 4-pyridyl signals to split into an ABCD system, mimicking a 3-pyridyl. Always check High-Temperature NMR (e.g., at 350K) to see if signals coalesce, confirming the 4-yl isomer.

Part 3: Definitive Assignment via 2D NMR (HMBC)

When 1H NMR signals overlap with the parent scaffold, Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard" for assignment.

The HMBC Strategy

Focus on the Quaternary Carbon at the point of attachment (C3 for 3-yl, C4 for 4-yl).

  • 2-(Pyridin-4-yl): The quaternary C4 correlates strongly to two equivalent proton sets (H2/H6 and H3/H5).

  • 2-(Pyridin-3-yl): The quaternary C3 correlates to H2 (strong

    
    ) and H4  (strong 
    
    
    
    ). Crucially, the correlation to H2 identifies the distinct singlet proton.

HMBC_Correlations cluster_4py 4-Pyridyl HMBC cluster_3py 3-Pyridyl HMBC C4 C4 (Quat) H26 H2 / H6 (Eq) H26->C4 3J (Strong) H35 H3 / H5 (Eq) H35->C4 2J (Strong) C3 C3 (Quat) H2 H2 (Singlet) H2->C3 2J (Strong) H4 H4 (Doublet) H4->C3 2J (Strong) H5 H5 H5->C3 3J (Weak)

Figure 2: Expected HMBC correlations. The 3-pyridyl isomer is confirmed by the correlation of the unique H2 singlet to the quaternary carbon.

Part 4: Experimental Protocols

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyridines. Pyridines can aggregate in non-polar solvents, broadening peaks. DMSO disrupts aggregation and sharpens the H2 singlet of the 3-yl isomer.
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentrations (>20 mg) can induce viscosity broadening, obscuring small meta-couplings (

    
     Hz).
    
Acquisition Parameters (Self-Validating)

To resolve the fine splitting (distinguishing a singlet from a narrow doublet):

  • Acquisition Time (AQ): Set

    
     seconds. This ensures high digital resolution (
    
    
    
    Hz/point) to resolve
    
    
    couplings.
  • Window Function: Apply Gaussian multiplication (LB = -0.3, GB = 0.3) rather than standard exponential line broadening to enhance resolution of the H2 fine structure.

Step-by-Step Workflow
  • Acquire 1H NMR: Integrate the aromatic region.

    • Check: Do you have two 2H signals (4-py) or four 1H signals (3-py)?

  • Analyze H2:

    • Check: Is there a signal >8.5 ppm that looks like a singlet? If yes

      
      3-yl .
      
  • Run HMBC (If ambiguous):

    • Locate the quaternary carbon of the pyridine ring (

      
      140-150 ppm for C2/C6, but the ipso-C will be 
      
      
      
      130-150 ppm depending on the substituent).
    • Look for the cross-peak from the putative H2.

References

  • Reich, H. J. (2020).[2][3] NMR Spectroscopy: Data and Information. University of Wisconsin-Madison.[3] [Link]

    • Authoritative source for coupling constants and chemical shift trends.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Standard text for AA'XX' vs ABCD spin system analysis.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

    • Reference for HMBC parameter optimiz
  • AIST Spectral Database for Organic Compounds (SDBS). (2023). 1H NMR Spectra of Phenylpyridines. [Link]

    • Source for comparative spectral d

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodologies and Comparative Analysis

In the landscape of modern drug discovery, the thiazole ring, particularly when hybridized with a pyridine moiety, represents a scaffold of significant interest for developing novel therapeutic agents.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the cytotoxic potential of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in the public domain, we will draw upon published data for structurally related pyridine-thiazole derivatives to provide a robust comparative analysis. This guide will delve into the essential experimental protocols, discuss the underlying scientific principles, and offer a comparative landscape of analogous compounds.

Comparative Cytotoxicity of Pyridine-Thiazole Derivatives

The cytotoxic efficacy of small molecules is a critical determinant of their potential as anticancer agents. The pyridine-thiazole core has been explored for its antiproliferative activities against a variety of cancer cell lines.[1][4][5] Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for several pyridine-thiazole derivatives against common cancer cell lines, providing a benchmark for evaluating our target compound. For context, 5-Fluorouracil (5-FU) and Cisplatin, both established chemotherapeutic agents, are included as reference compounds.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamideMCF-7> 505-Fluorouracil6.14
2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamideHepG2> 505-Fluorouracil7.20
Pyridine-thiazole hybrid 7 (structure not fully specified)MCF-75.365-Fluorouracil6.14
Pyridine-thiazole hybrid 10 (structure not fully specified)MCF-75.845-Fluorouracil6.14
Pyridine-thiazole hybrid 10 (structure not fully specified)HepG28.765-Fluorouracil7.20
4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives (2a-2o )A549PotentCisplatin12.65 µg/mL
Novel arylidene-hydrazinyl-thiazoles (4m, 4n, 4r )BxPC-31.69 - 2.2--
Novel arylidene-hydrazinyl-thiazoles (4m, 4n, 4r )MOLT-4Not specified--
Novel arylidene-hydrazinyl-thiazoles (4m, 4n, 4r )MCF-7Not specified--

Table 1: Comparative in vitro cytotoxicity of selected pyridine-thiazole derivatives. The table highlights the IC50 values of various pyridine-thiazole analogs against different cancer cell lines, with 5-Fluorouracil and Cisplatin as reference drugs.[1][4][6]

Essential Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible cytotoxicity data, standardized and well-validated assays are paramount. Here, we detail the methodologies for two of the most common and robust in vitro cytotoxicity assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and control compounds (vehicle and a positive control like 5-FU). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add Test Compound & Controls overnight_incubation->add_compound treatment_incubation Incubate (24-72h) add_compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][13][14] The amount of LDH released is proportional to the number of dead or damaged cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[14]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[12]

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.[14]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_collection Sample Collection cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed & Treat Cells incubation Incubate cell_seeding->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant add_reagents Add LDH Reaction Mix collect_supernatant->add_reagents assay_incubation Incubate (30 min) add_reagents->assay_incubation read_absorbance Read Absorbance (490nm) assay_incubation->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Investigating the Mechanism of Cell Death: Apoptosis Assays

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[15][16] Several assays can be employed to determine if this compound induces apoptosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[15] Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can provide evidence of apoptosis induction.[15]

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V is a protein that specifically binds to PS and can be conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.[18]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA. The TUNEL assay detects these DNA breaks by labeling the free 3'-hydroxyl ends.[17]

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis drug 2-(Pyridin-4-yl)-1,3-thiazole- 5-carboxylic acid extrinsic Extrinsic Pathway (Death Receptors) drug->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) drug->intrinsic initiator_caspases Initiator Caspases (e.g., Caspase-8, 9) extrinsic->initiator_caspases intrinsic->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3, 7) initiator_caspases->executioner_caspases Activation ps_exposure Phosphatidylserine Exposure (Annexin V) executioner_caspases->ps_exposure dna_fragmentation DNA Fragmentation (TUNEL Assay) executioner_caspases->dna_fragmentation cell_death Apoptotic Cell Death ps_exposure->cell_death dna_fragmentation->cell_death

Caption: Simplified overview of apoptosis pathways and detection methods.

Conclusion

This guide provides a foundational framework for the cytotoxic evaluation of this compound. By leveraging the comparative data of structurally similar compounds and employing robust, well-defined experimental protocols, researchers can effectively characterize the cytotoxic potential of this and other novel chemical entities. A thorough investigation encompassing multiple cell lines and mechanistic studies will be crucial in determining the therapeutic promise of this class of compounds.

References

  • Al-Ostoot, F. H., Kandeel, M. M., El-Gaby, M. S., & Abd El-Moneim, M. F. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8031-8043. [Link]

  • Özdemir, A., Gür, M., & Ceylan, Ş. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Le, H. T., Nguyen, N. T. H., Hong, Q. V., Qian, Z., Bui, T. M., Huynh, L. N., ... & Bui, H. T. B. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(32), 22457-22468. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2015). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 20(5), 8887-8915. [Link]

  • Gao, Y., Li, Z., & Wang, J. (2013). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 1(5), 753-756. [Link]

  • Singh, P., Kumar, A., Kumar, V., & Kumar, R. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Beilstein-Institut. (2024). Synthesis and biological profile of 2,3-dihydro[1][19]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 245-253. [Link]

  • El-Sayed, W. M., Al-Otaibi, A. M., & El-Gamal, S. M. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6530. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4446-4458. [Link]

  • Al-Warhi, T., Al-Qahtani, S. D., & Al-Zoubi, R. M. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 708781. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Le, H. T., Nguyen, N. T. H., Hong, Q. V., Qian, Z., Bui, T. M., Huynh, L. N., ... & Bui, H. T. B. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(32), 22457-22468. [Link]

  • ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and.... Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Lee, J. H., Kim, J. A., & Kim, S. K. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 603. [Link]

  • Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.